molecular formula C10H11NO2 B185949 Methyl 2-(benzylideneamino)acetate CAS No. 138495-05-3

Methyl 2-(benzylideneamino)acetate

Cat. No. B185949
M. Wt: 177.2 g/mol
InChI Key: YOIONBBMZSLNLR-UHFFFAOYSA-N
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Description

Methyl 2-(benzylideneamino)acetate is a chemical compound with the CAS Number 66646-88-6 . It has a molecular weight of 177.2 and its molecular formula is C10H11NO2 . The IUPAC name for this compound is methyl {[(E)-phenylmethylidene]amino}acetate .


Molecular Structure Analysis

The InChI code for Methyl 2-(benzylideneamino)acetate is 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+ . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Role in Organic Synthesis and Pharmacology

Methyl 2-(benzylideneamino)acetate plays a crucial role in organic synthesis and pharmacology. It's recognized as a bioactive precursor in the synthesis of compounds exhibiting a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an active scaffold, considered significant due to its role as a versatile substrate used as raw material in the preparation of medical products. This makes it a cornerstone in the fields of synthetic chemistry and the pharmaceutical industry (Farooq & Ngaini, 2019).

Role in Environmental and Water Treatment Studies

In environmental studies, the compound's derivatives, particularly in the context of methyl and other alkyl or benzyl groups, are subject to extensive research regarding their occurrence, fate, and behavior in aquatic environments. For instance, parabens, which are esters of para-hydroxybenzoic acid and may include benzyl groups, have been investigated for their environmental impact, biodegradability, and their potential as weak endocrine disrupter chemicals. The presence of such compounds and their chlorinated by-products in various environmental matrices necessitates further studies to understand their toxicity and environmental behavior (Haman et al., 2015).

Contribution to Advanced Oxidation Processes

Methyl 2-(benzylideneamino)acetate and its related structures are also central to discussions on advanced oxidation processes (AOPs), which are crucial for water treatment and environmental remediation. The compound's role in the formation and degradation of various by-products during AOPs, and their consequent biotoxicity, are subjects of comprehensive reviews, highlighting the need for enhanced degradation systems to mitigate environmental threats (Qutob et al., 2022).

Implications in Biochemical Studies

In biochemical studies, the understanding of methanogenic pathways, where compounds like methyl groups from acetate are crucial, is vital. The quantification of these pathways using stable carbon isotopic signatures, where methyl groups play a significant role, offers insights into the environmental impact and biological significance of these biochemical processes. This is particularly relevant in the context of understanding greenhouse gas emissions and their environmental consequences (Conrad, 2005).

Safety And Hazards

The safety data sheet (SDS) for Methyl 2-(benzylideneamino)acetate was not available in the sources I found .

properties

IUPAC Name

methyl 2-(benzylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIONBBMZSLNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400212
Record name Methyl 2-(benzylideneamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzylideneamino)acetate

CAS RN

66646-88-6
Record name Methyl 2-(benzylideneamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [(phenylmethylidene)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-aminoacetate hydrochloride (15.00 g, 116.00 mmol, 1.0 eq) in CH2Cl2 (150 mL) was added Et3N (20 mL, 143.3 mmol, 1.2 eq) and PhCHO (14.6 mL, 143.3 mmol, 1.2 eq) in turn. The reaction mixture was stirred at room temperature overnight, and concentrated in vacuo. The residue was diluted with EtOAc and filtered. The filtrate was concentrated in vacuo to afford the crude product methyl 2-(benzylideneamino)acetate, which was used for the next step without further purification. To a solution of methyl 2-(benzylideneamino)acetate in MeOH (200 mL) at −5° C. was added NaBH4 (2.80 g, 72.8 mmol, 0.55 eq) slowly. The reaction mixture was stirred at −5° C. for 2 h. The reaction mixture was then quenched with water and extracted with EtOAc (100 mL×3). The combined organic phases were washed with water followed by brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (20:1 (v/v) PE/EtOAc) to afford the title compound as colorless oil (21.30 g, 99%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of glycine methyl ester hydrochloride (11.8 g, 94.2 mmol) in EtOH (80 ml) was added Et3N (13.1 ml, d0.726, 94.2 mmol) at room temperature. To this heterogeneous mixture was added a solution of benzaldehyde (10.0 g, 94.2 mmol) in EtOH (20 ml) dropwise at room temperature. At the end of the addition turbidity of the reaction mixture decreased to a considerable extent. After stirring at room temperature for 2 hours, the solvent EtOH was evaporated in vacuo. To the residue was added half sat. NaCl aq. solution (20 ml), and the mixture was extracted with AcOEt (80 ml ×1). The AcOEt solution was washed with sat. NaCl aq. solution (×1), dried (Na2SO4), and concentrated in vacuo to give crude N-benzylidene glycine methyl ester (15.5 g, 93%). To a stirred mixture of freshly prepared crude N-benzylidene glycine methyl ester (15.5 g, 87.5 mmol), anhydrous LiBr (11.4 g, 131 mmol), and molecular sieves 4A (activated powder, Aldrich, 20.0 g) in dry THF (160 ml) was added a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 16.0 g, 105 mmol) in dry THF (20.0 ml) dropwise with cooling in a dry ice-acetone bath under an atmosphere of N2. To the resulting orange reaction mixture was added a solution of methyl (E)-4-benzyloxybutenoate (15.7 g, 76.1 mmol, known compound in the literatures: (a) Villieras, J.; Rambaud, M.; Graff, M.; Tetrahedron Lett., 26, 53 (1985), (b) Villieras, J.; Rambaud, M.; Synthesis 300 (1983) and (c) Solladi, G.; Frechou, C.; Hutt, J.; Demailly, G.; Bull. Soc. Chim. Fr., 827, (1987)) in dry THF (20 ml) dropwise with dry ice-acetone cooling, during which the orange color vanished. The white reaction mixture was stirred under the same cooling conditions for an hour, and then at room temperature for additional 30 minutes; at this point, the reaction mixture became yellow, and methyl (E)-4-benzyloxybutenoate was consumed completely. The reaction mixture was re-cooled in the dry ice acetone bath, and sat. NH4Cl aq. solution (50 ml) was added. After adding Celite, the mixture was filtered through a pad of Celite, and the filter cake was washed with AcOEt (50 ml×3). The organic layer was separated from the combined filtrate and washings, and the aqueous layer was extracted with AcOEt (30 ml×3). The combined organic layer and AcOEt extracts were washed with sat. NaCl aq. solution (×2), dried (Na2SO4), and concentrated in vacuo to give a pale yellow oil (31.8 g). This was chromatographed over silica gel (SiO2, Merck Kieselgel 60, 250 g). Elution with n-hexane-AcOEt(7:1→5:1) gave practically pure title compound (19.8 g, 685%) as a pale yellow viscous oil: IRmax (film): 3350(w), 1735(vs), 1605(w), 1490(m), 1205(s), 1170(s), 750(s), 700(vs) cm-1 ; 1H-NMR δ: 7.48-7.18(m, 10H), 4.60(d, J=8.1 Hz, 1H), 4.56(s, 2H), 3.89(d, J=7.7 Hz, 1H), 3.79(s, 3H), 3.67(d, J=4.8 Hz, 2H), 3.37(dd, J=8.1, 5.5 Hz, 1), 3.20(s, 3H), 2.96(ddt, J=5.5, 7.7, 4.8 Hz, 1H) ppm.
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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